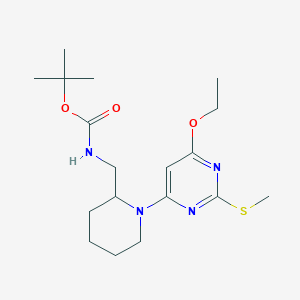

tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate

Description

Propriétés

IUPAC Name |

tert-butyl N-[[1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O3S/c1-6-24-15-11-14(20-16(21-15)26-5)22-10-8-7-9-13(22)12-19-17(23)25-18(2,3)4/h11,13H,6-10,12H2,1-5H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVPQMIFWMBGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCCCC2CNC(=O)OC(C)(C)C)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

tert-Butyl ((1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-2-yl)methyl)carbamate, also known by its CAS number 1353958-12-9, is a synthetic organic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology. The compound's unique structure, which includes a pyrimidine and piperidine moiety, suggests potential biological activities that merit detailed investigation.

The molecular formula of this compound is with a molecular weight of 382.52 g/mol. Its complex structure contributes to its biological activity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 1353958-12-9 |

| Molecular Formula | C₁₈H₃₀N₄O₃S |

| Molecular Weight | 382.52 g/mol |

| Purity | Not specified |

| Storage Conditions | Sealed in dry, 2-8°C |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds containing pyrimidine structures have shown effectiveness against breast cancer cells (MDA-MB-231), indicating potential for development as anticancer agents .

Case Study:

A study evaluating the effects of pyrimidine derivatives on MDA-MB-231 cells revealed that specific analogs induced apoptosis and enhanced caspase activity, suggesting a mechanism involving microtubule destabilization and cell cycle arrest. This highlights the potential of this compound as an anticancer therapeutic .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the piperidine and pyrimidine moieties may facilitate binding to these targets, modulating their activity and leading to biological effects such as apoptosis in cancer cells.

Research Findings

- Enzyme Inhibition: Preliminary data suggest that this compound may act as an inhibitor for certain enzymes involved in tumor growth.

- Cell Proliferation Studies: Experimental results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls, supporting its potential use as an anticancer agent.

- Molecular Modeling Studies: Computational studies have been employed to predict the binding affinity of this compound to various targets, providing insights into its potential efficacy and specificity .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key structural analogs differ in pyrimidine substituents, piperidine substitution patterns, or carbamate positions. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Ethoxy vs. Methylthio vs. Chloro: Methylthio (SMe) provides moderate electron-withdrawing effects and may participate in sulfur-π or hydrogen-bonding interactions, whereas chloro is more electronegative and reactive (e.g., in nucleophilic substitution) .

Piperidine Substitution: 2-yl vs. 3-yl Carbamate: Positional isomerism (2-yl vs.

Biological Relevance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.